molecular formula C24H22N2O3 B11137648 2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol

2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol

Cat. No.: B11137648
M. Wt: 386.4 g/mol
InChI Key: DTWBXWLKVFAJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol features a pyrazole core substituted at position 4 with a 4-methoxyphenyl group. Position 5 of the pyrazole is linked to a phenol ring, which is further functionalized with a 4-methylbenzyl ether at its para position. This structural motif is common in medicinal chemistry, particularly in anti-inflammatory and enzyme-targeting agents . The 4-methoxy group enhances electron-donating properties, while the bulky 4-methylbenzyloxy substituent may influence lipophilicity and bioavailability.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-[(4-methylphenyl)methoxy]phenol

InChI

InChI=1S/C24H22N2O3/c1-16-3-5-17(6-4-16)15-29-20-11-12-21(23(27)13-20)24-22(14-25-26-24)18-7-9-19(28-2)10-8-18/h3-14,27H,15H2,1-2H3,(H,25,26)

InChI Key

DTWBXWLKVFAJBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to introduce the benzyl group.

Chemical Reactions Analysis

Functional Group Transformations

  • Demethylation of Methoxy Groups :
    Boron tribromide (BBr₃) converts methoxy groups (e.g., 2-methoxyphenyl) to phenolic hydroxyl groups. This reaction proceeds with high efficiency (83% yield) under controlled conditions .

  • Alkylation/Dealkylation :
    The benzyl ether substituent ([4-methylbenzyl]oxy) can undergo cleavage under acidic or basic conditions, releasing the phenolic hydroxyl group. Conversely, alkylation of phenolic groups can be achieved via Williamson ether synthesis.

Coupling Reactions

  • Suzuki Coupling :
    Used to link aromatic systems, such as coupling pyrazole derivatives with aryl boronic acids. For example, 1-Boc-pyrazole-4-boronic acid pinacol ester reacts with aryl halides to form substituted pyrazoles .

  • N-Alkylation :
    Reaction with alkyl halides (e.g., iodomethane) introduces alkyl groups to nitrogen atoms in the pyrazole ring .

Oxidation/Reduction

  • Oxidation :
    Potassium permanganate can oxidize the benzyl ether substituent or other reactive groups.

  • Reduction :
    Sodium borohydride may reduce carbonyl groups or stabilize intermediates during synthesis.

Demethylation (BBr₃)

The reaction involves electrophilic attack of BBr₃ on the methoxy oxygen, forming a Lewis acid complex. This intermediate undergoes cleavage to release methanol and generate the phenolic hydroxyl group .

Suzuki Coupling

This cross-coupling reaction proceeds via a palladium-mediated catalytic cycle:

  • Oxidative addition of aryl halide to Pd(0).

  • Transmetallation with boronic acid.

  • Reductive elimination to form the C–C bond .

Structural Reactivity

Functional Group Reactivity
Phenolic –OHNucleophilic, susceptible to alkylation
Pyrazole ringElectrophilic sites for coupling
Benzyl etherAcid/base-sensitive cleavage

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their evaluation for anticancer properties. The results demonstrated that certain derivatives showed moderate cytotoxicity against colorectal carcinoma cells (RKO), suggesting potential applications in cancer therapeutics .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research has shown that several pyrazole derivatives possess radical scavenging activity superior to standard antioxidants like ascorbic acid. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases .

Pharmacological Studies

Anti-inflammatory and Analgesic Effects

The pyrazole moiety is known for its anti-inflammatory and analgesic properties. Compounds similar to 2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol have been synthesized and tested for these effects. For example, a series of pyrazoline derivatives were evaluated for their analgesic activity, demonstrating promising results in reducing pain responses in animal models .

Dipeptidyl Peptidase IV Inhibition

Another area of interest is the inhibition of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes. Some pyrazole derivatives have been identified as potent DPP-4 inhibitors, which may lead to the development of new treatments for diabetes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazole derivatives is essential for optimizing their biological activities. The presence of methoxy and methyl groups in the structure enhances the lipophilicity and bioavailability of these compounds, contributing to their pharmacological efficacy. Case studies have shown that modifications at specific positions on the pyrazole ring can significantly alter their activity profiles .

Summary of Findings

Property Findings
Cytotoxicity Moderate activity against RKO colorectal carcinoma cells
Antioxidant Activity Superior radical scavenging compared to ascorbic acid
Analgesic Effects Promising results in pain relief models
DPP-4 Inhibition Potential for developing diabetes treatments

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Substituted Aromatic Groups

5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol ()
  • Structure: Differs by a methyl group at pyrazole position 5 and a methoxy group instead of a benzyloxy group on the phenol.
  • Key Differences: The absence of a benzyl ether reduces molecular weight (C18H17N2O3 vs. target’s ~C24H22N2O3) and lipophilicity (clogP ~2.5 vs. ~4.2 estimated for the target).
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol ()
  • Structure : Lacks the benzyloxy group and has a phenyl substituent at pyrazole position 1.
  • Key Differences :
    • The phenyl group at position 1 may hinder rotational freedom, affecting conformational stability.
    • Lower solubility in polar solvents due to the absence of the hydrophilic benzyloxy group .
SC-560 ()
  • Structure : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole.
  • Key Differences: A trifluoromethyl group at position 3 enhances metabolic stability and electron-withdrawing effects.

Substitution Patterns on the Phenol Ring

2-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-Nitrophenyl)methoxy]phenol ()
  • Structure : Replaces 4-methylbenzyl with 4-nitrobenzyl.
  • Higher molecular weight (C24H20N4O6) and clogP (~4.8) compared to the target compound .
2-[3-Hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy]acetohydrazide ()
  • Structure: Features an acetohydrazide substituent on the phenol ring.
  • Key Differences :
    • The hydrazide group introduces hydrogen-bonding capability, improving aqueous solubility.
    • Reported in databases as a kinase inhibitor lead (CHEMBL1526545), highlighting structural versatility for target modulation .

Structure-Activity Relationship (SAR) Analysis

Feature Target Compound Analogues Impact on Activity
4-Methoxyphenyl Present Present in Enhances aromatic stacking interactions.
Benzyloxy Substituent 4-Methylbenzyl 4-Nitro (), hydrazide () Bulky groups improve membrane permeability.
Pyrazole Substitution H at position 5 Methyl (), trifluoromethyl () Electron-withdrawing groups increase metabolic stability.

Biological Activity

The compound 2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of 2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol can be attributed to several mechanisms:

  • Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer cell lines. This compound has shown promising results against BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .
  • Antioxidant Properties : The phenolic structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in reducing oxidative stress-related diseases .
  • Antimicrobial Activity : Studies have indicated that similar pyrazole compounds possess significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibitory effects on BRAF(V600E)
AntioxidantFree radical scavenging
AntimicrobialEffective against various pathogens

Case Study: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives, including the compound , demonstrated significant inhibition of cell proliferation in melanoma cells harboring BRAF mutations. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

Case Study: Antioxidant Properties

In vitro assays revealed that the compound exhibited substantial antioxidant activity, with an IC50 value comparable to established antioxidants. This suggests its utility in formulations aimed at reducing oxidative damage in biological systems .

Q & A

Q. What are the established synthetic routes for 2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-methylbenzyl)oxy]phenol, and how is purity validated?

The compound is synthesized via multi-step processes involving condensation and cyclization reactions. For example, analogs with pyrazole cores are derived from 1,5-diarylpyrazole templates, where methoxy and aryl groups are introduced through sequential functionalization . Key steps include:

  • Condensation : Reacting ketones with hydrazines to form the pyrazole ring.
  • O-Benzylation : Introducing the 4-methylbenzyloxy group via nucleophilic substitution under basic conditions.
    Purity is validated using HPLC (for phase separation), IR spectroscopy (to confirm functional groups like -OH and C=O), and NMR (to verify regiochemistry and substituent positions) .

Q. How is X-ray crystallography applied to determine the molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (e.g., using a Stoe IPDS-II diffractometer) reveals:

  • Crystal parameters : Space group P1̄, cell dimensions (e.g., a = 9.5880 Å), and hydrogen-bonding networks stabilizing the lattice .
  • Torsional angles : Critical for assessing planarity of the pyrazole-phenolic system, which influences solubility and bioactivity .
    Hydrogen atoms are located via Fourier difference maps, and thermal displacement parameters refine dynamic molecular behavior .

Advanced Research Questions

Q. How can biological assays be designed to evaluate pharmacological potential, such as antimicrobial or anti-inflammatory activity?

  • In vitro assays :
    • Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, referencing protocols for pyrazole derivatives .
    • Anti-inflammatory : Measure COX-2 inhibition via ELISA, comparing potency to celecoxib as a control .
  • Target specificity : Pair assays with computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like carbonic anhydrase II, which links to anti-rheumatic activity .

Q. How can discrepancies in bioactivity between in vitro and in vivo models be addressed?

  • Metabolic stability : Use liver microsome assays to identify rapid Phase I/II metabolism (e.g., demethylation of the methoxy group) that reduces in vivo efficacy .
  • Solubility optimization : Modify crystal packing via co-crystallization with dioxane (as in related pyrazolines) to enhance bioavailability .
  • Toxicity screening : Assess hepatotoxicity using primary hepatocyte cultures and ALT/AST biomarkers to rule out off-target effects .

Q. What strategies guide structure-activity relationship (SAR) studies for pyrazole derivatives?

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (-NH₂) groups to modulate electron density and binding affinity .
  • Bioisosteric replacement : Substitute the 4-methylbenzyloxy group with thioether or amine analogs to improve metabolic stability .
  • Pharmacophore mapping : Overlay active/inactive analogs (e.g., using PyMOL) to identify essential hydrogen-bond donors/acceptors .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields or bioactivity be resolved?

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability in cyclization steps .
  • Crystallographic validation : Compare polymorphic forms (e.g., differing hydrogen-bond patterns) that may alter solubility and bioactivity .
  • Statistical rigor : Apply ANOVA to biological replicates, ensuring p < 0.05 for significance in antimicrobial assays .

Methodological Resources

  • Synthetic protocols : Multi-step routes from 1,5-diarylpyrazole precursors .
  • Crystallographic data : CIF files for structural refinement (CCDC deposition numbers available in ).
  • Biological assay templates : Refer to standardized MIC (CLSI guidelines) and COX inhibition protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.